![molecular formula C13H24ClN B2596518 [1-(1-Adamantyl)-1-methylethyl]amine hydrochloride CAS No. 1660-17-9](/img/structure/B2596518.png)

[1-(1-Adamantyl)-1-methylethyl]amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

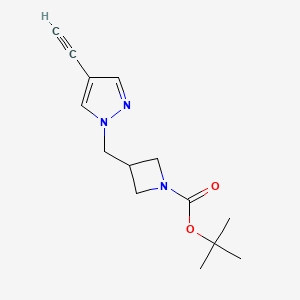

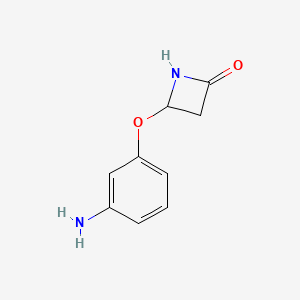

“[1-(1-Adamantyl)-1-methylethyl]amine hydrochloride” is a chemical compound with the IUPAC name 2-(1-adamantyl)-2-propanamine hydrochloride . It has a molecular weight of 229.79 and is a solid at room temperature .

Synthesis Analysis

The synthesis of adamantane derivatives like “this compound” often involves the formation of carbocation or radical intermediates . One method involves the introduction of adamantane moieties on diamondoids such as adamantane, 2-azaadamantane, or diamantane by amide formation and reduction to the corresponding amine . This is performed in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3·THF .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H23N.ClH/c1-12(2,14)13-6-9-3-10(7-13)5-11(4-9)8-13;/h9-11H,3-8,14H2,1-2H3;1H . This indicates the presence of a chlorine atom (Cl), a nitrogen atom (N), and a carbon backbone (C13H23) in the molecule .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 229.79 .Applications De Recherche Scientifique

Synthesis of β-Aminoketones

Makarova et al. (2002) described the synthesis of β-aminoketones in the adamantane series, utilizing "[1-(1-Adamantyl)-1-methylethyl]amine" as a precursor for generating various hydrochlorides through the Mannich reaction. This process showcases the compound's role in synthesizing complex organic molecules with potential applications in medicinal chemistry and materials science (Makarova, Moiseev, & Zemtsova, 2002).

Palladium-catalyzed C–H Functionalization

Lao et al. (2015) demonstrated a palladium-catalyzed C–H functionalization method for the adamantyl scaffold, using amine groups to facilitate the process. This method enables the selective arylation of the adamantyl scaffold, offering a pathway to memantine analogs and expanding the utility of adamantyl-containing compounds in drug development (Lao et al., 2015).

Novel Reaction Pathways

Brel et al. (2015) explored novel reaction pathways involving N-(1-adamantylmethyl)-2-hydroxybenzamide potassium salt, highlighting the synthetic versatility of adamantyl-containing amines. This research contributes to the development of new synthetic methods for biologically active adamantane derivatives (Brel et al., 2015).

Biocatalytic Oxidation of Adamantyl C-H Bonds

Sarkar et al. (2016) investigated the biocatalytic oxidation of unactivated adamantyl C-H bonds, using directing groups to enhance the process's efficiency and selectivity. This study showcases the application of biocatalysis in modifying adamantane derivatives for increased reactivity and potential pharmaceutical applications (Sarkar et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

2-(1-adamantyl)propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N.ClH/c1-12(2,14)13-6-9-3-10(7-13)5-11(4-9)8-13;/h9-11H,3-8,14H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCVKLQGFFSMAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C12CC3CC(C1)CC(C3)C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Methoxypyridin-4-yl)-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2596437.png)

![7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B2596438.png)

![(2E,5E)-2,5-Bis[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]cyclopentan-1-one](/img/structure/B2596444.png)

![2-(1H-indol-1-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2596447.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2596452.png)

![Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2596453.png)

![4-(N-methyl-N-phenylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2596454.png)

![N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2596456.png)